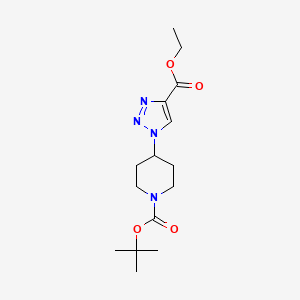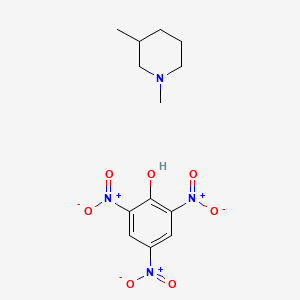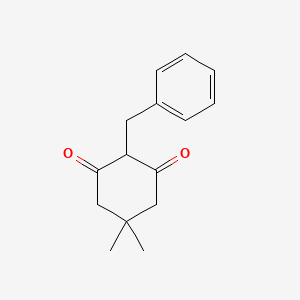
2-Benzyl-5,5-dimethylcyclohexane-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Benzyl-5,5-dimethylcyclohexane-1,3-dione is an organic compound belonging to the family of cyclic 1,3-diketones. It is known for its versatile chemical properties and is used as a precursor in the synthesis of various organic compounds. The compound has a molecular formula of C15H16O2 and a molecular weight of 228.29 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Benzyl-5,5-dimethylcyclohexane-1,3-dione can be synthesized through a one-pot multicomponent reaction involving 5,5-dimethylcyclohexane-1,3-dione (dimedone), benzaldehyde, and a suitable catalyst. The reaction typically proceeds via an Aldol-Michael addition mechanism in an aqueous medium, yielding the desired product in high yields .
Industrial Production Methods
In industrial settings, the synthesis of this compound often involves the use of recyclable solid acid catalysts such as graphene oxide or sulfated graphene nanosheets. These catalysts not only enhance the reaction efficiency but also offer environmental benefits by reducing the need for toxic solvents .
Chemical Reactions Analysis
Types of Reactions
2-Benzyl-5,5-dimethylcyclohexane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can yield alcohols or alkanes.
Substitution: The compound can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Benzyl-5,5-dimethylcyclohexane-1,3-dione has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Benzyl-5,5-dimethylcyclohexane-1,3-dione involves its interaction with various molecular targets and pathways. The compound can undergo C-H activation and intramolecular cyclization, leading to the formation of complex cyclic structures. These reactions are often catalyzed by transition metals such as Rhodium (Rh), which facilitate the formation of carbon-carbon and carbon-heteroatom bonds .
Comparison with Similar Compounds
Similar Compounds
5,5-Dimethylcyclohexane-1,3-dione (Dimedone): A closely related compound used as a reagent in analytical techniques and as a precursor for various organic syntheses.
2-Benzylidene-5,5-dimethylcyclohexane-1,3-dione: Another similar compound with applications in organic synthesis.
Uniqueness
2-Benzyl-5,5-dimethylcyclohexane-1,3-dione stands out due to its unique structural features, which allow it to participate in a wide range of chemical reactions. Its ability to form complex cyclic structures through C-H activation and intramolecular cyclization makes it a valuable compound in both research and industrial applications .
Properties
CAS No. |
724-40-3 |
|---|---|
Molecular Formula |
C15H18O2 |
Molecular Weight |
230.30 g/mol |
IUPAC Name |
2-benzyl-5,5-dimethylcyclohexane-1,3-dione |
InChI |
InChI=1S/C15H18O2/c1-15(2)9-13(16)12(14(17)10-15)8-11-6-4-3-5-7-11/h3-7,12H,8-10H2,1-2H3 |
InChI Key |
FGUGJYYMGVEIJL-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=O)C(C(=O)C1)CC2=CC=CC=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


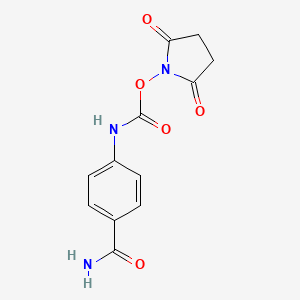
![4-[(4-Chlorophenyl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B14015606.png)

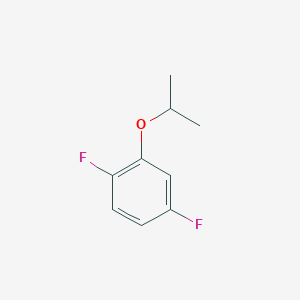
![[(4-Methylpentan-2-ylidene)amino]thiourea](/img/structure/B14015623.png)


![Benzenesulfonamide, 4-[bis(2-chloropropyl)amino]-N-2-pyrimidinyl-](/img/structure/B14015637.png)
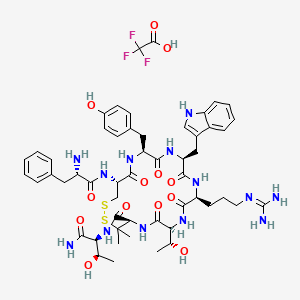

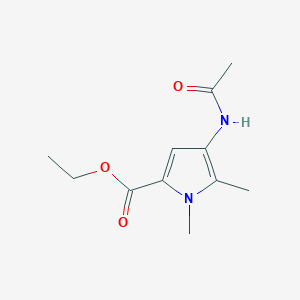
![Acetic acid, (tetrazolo[5,1-a]phthalazin-6-ylthio)-, ethyl ester](/img/structure/B14015666.png)
